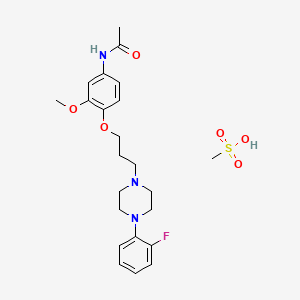
Mafoprazine mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mafoprazine mesylate is an organic molecular entity.
Applications De Recherche Scientifique
Iron Chelation and Cancer Therapy
Mafoprazine mesylate, also known as deferoxamine mesylate (DFO), has been explored for its potential in cancer therapy, particularly in hepatocellular carcinoma (HCC). Research indicates that DFO and other iron chelators may hold promise as antineoplastic agents, offering new avenues for treating aggressive cancers like HCC (Kicic, Baker & Chua, 2001).
Neuroprotection in Stroke
DFO has been studied for its neuroprotective properties in stroke patients. Clinical trials have evaluated the safety, tolerability, and efficacy of DFO in treating intracerebral hemorrhage (ICH), with findings suggesting that DFO may be beneficial in improving neurological outcomes (Selim et al., 2011).
Neurodegenerative Diseases
The role of DFO in managing neurodegenerative diseases like Alzheimer's and Parkinson's has been explored. Research suggests that iron chelation could be a promising therapeutic strategy for these conditions, though challenges exist in effective drug delivery and formulation (Farr & Xiong, 2020).
Oxidative Stress in Stroke Patients
DFO's potential to alter oxidative stress markers in stroke patients has been investigated. A study found that DFO treatment could potentially exert antioxidant neuroprotective effects, reducing serum levels of peroxides and increasing antioxidant capacity (Selim, 2010).
Oral Drug Delivery Systems
Research has been conducted on optimizing polymeric micelles containing DFO for oral drug delivery, aiming to increase permeability and bioavailability. This addresses challenges related to the poor oral bioavailability of DFO (Salimi, Makhmal Zadeh & Kazemi, 2019).
Thalassemia and Sickle Cell Disease
The use of DFO in treating transfusional iron overload in thalassemia and sickle cell disease patients has been studied, focusing on outcomes, utilization, and costs associated with the therapy (Delea et al., 2008).
Propriétés
Formule moléculaire |
C23H32FN3O6S |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide;methanesulfonic acid |
InChI |
InChI=1S/C22H28FN3O3.CH4O3S/c1-17(27)24-18-8-9-21(22(16-18)28-2)29-15-5-10-25-11-13-26(14-12-25)20-7-4-3-6-19(20)23;1-5(2,3)4/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27);1H3,(H,2,3,4) |
Clé InChI |
SEUMNMFHYBUUEX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC.CS(=O)(=O)O |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC.CS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



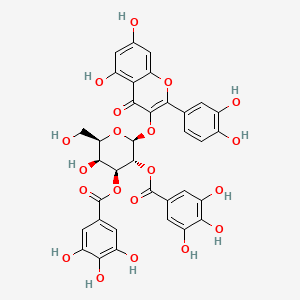

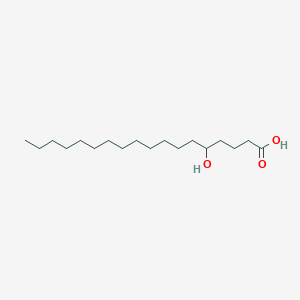
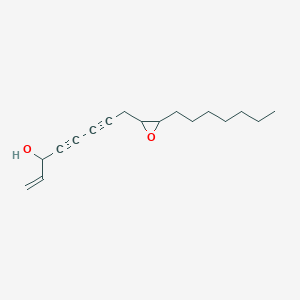
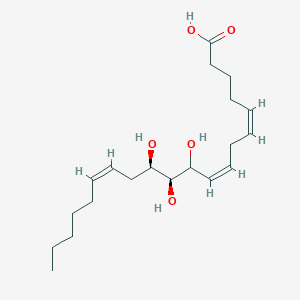
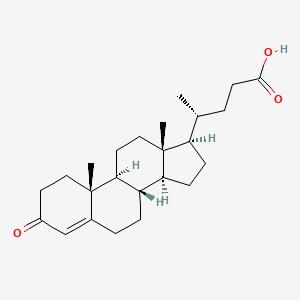
![2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one](/img/structure/B1236054.png)


![2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1236059.png)
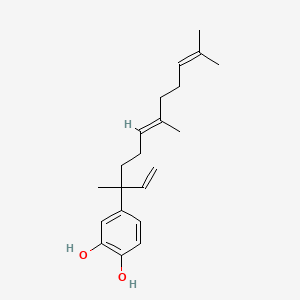
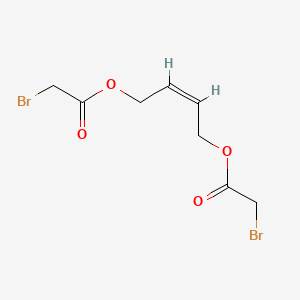

![2,4-Pentadienoic acid, 5-(8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]oct-8-yl)-3-methyl-](/img/structure/B1236065.png)